2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

2-(2,4-Diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide (CAS 339277-54-2; molecular formula C23H17FN2OS; molecular weight 388.46 g/mol) is a synthetic small molecule belonging to the diphenylthiazole acetamide class. The compound features a central 1,3-thiazole ring substituted with phenyl groups at the 2- and 4-positions, an acetamide linker at the 5-position, and a 4-fluorophenyl moiety on the amide nitrogen.

Molecular Formula C23H17FN2OS
Molecular Weight 388.46
CAS No. 339277-54-2
Cat. No. B2497392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide
CAS339277-54-2
Molecular FormulaC23H17FN2OS
Molecular Weight388.46
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C23H17FN2OS/c24-18-11-13-19(14-12-18)25-21(27)15-20-22(16-7-3-1-4-8-16)26-23(28-20)17-9-5-2-6-10-17/h1-14H,15H2,(H,25,27)
InChIKeyUSORUBDYRRZCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide (CAS 339277-54-2): Structural Identity and Core Pharmacophore


2-(2,4-Diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide (CAS 339277-54-2; molecular formula C23H17FN2OS; molecular weight 388.46 g/mol) is a synthetic small molecule belonging to the diphenylthiazole acetamide class . The compound features a central 1,3-thiazole ring substituted with phenyl groups at the 2- and 4-positions, an acetamide linker at the 5-position, and a 4-fluorophenyl moiety on the amide nitrogen [1]. This scaffold positions the molecule at the intersection of several bioactive chemotypes, including known COX-inhibitory diphenylthiazoles and kinase-targeted acetamide derivatives [2]. The 4-fluoro substituent on the anilide ring is a well-precedented medicinal chemistry modification that can modulate electronic properties, metabolic stability, and target binding compared to non-fluorinated or alternatively halogenated analogs [3].

Why In-Class Diphenylthiazole Acetamides Cannot Be Interchanged with 2-(2,4-Diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide


Diphenylthiazole acetamide derivatives, despite sharing a common core scaffold, exhibit profound differences in potency, target selectivity, and physicochemical properties driven by seemingly subtle modifications to the N-phenylacetamide substituent [1]. The specific 4-fluorophenyl amide moiety of 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide confers a unique combination of electronic (σp = 0.06 for F) and lipophilic (π = 0.14) contributions that are not replicated by the unsubstituted phenyl (CAS 339277-58-6), the 2,4-difluorophenyl (CAS 866017-38-1), or the 4-trifluoromethoxy (CAS 339277-64-4) analogs [2]. Within the broader diphenylthiazole class, such N-aryl variations have been shown to alter COX-1/COX-2 selectivity ratios by orders of magnitude and redirect kinase inhibition profiles [3]. Consequently, substituting this compound with a close analog in a biological assay, SAR campaign, or analytical reference standard application risks invalidating comparative results and obscuring structure-activity trends [4].

Quantitative Differentiation Evidence for 2-(2,4-Diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide (CAS 339277-54-2)


Structural and Physicochemical Comparator Analysis: 4-Fluorophenyl vs. Unsubstituted Phenyl (CAS 339277-58-6) and 4-Trifluoromethoxyphenyl (CAS 339277-64-4) Analogs

The target compound (4-fluorophenyl analog) occupies a distinct region of physicochemical space compared to its closest commercially available N-aryl analogs . Relative to the unsubstituted phenyl analog (CAS 339277-58-6, MW 370.47, cLogP ~4.9), introduction of the 4-fluoro substituent increases molecular weight by +18 Da (to 388.46) and modulates lipophilicity with a π contribution of +0.14, which can influence membrane permeability and non-specific protein binding [1]. Compared to the 4-trifluoromethoxy analog (CAS 339277-64-4, MW 438.46, cLogP ~5.7), the 4-fluoro compound is substantially less lipophilic (ΔcLogP ≈ -0.8) and has a smaller topological polar surface area, potentially favoring CNS penetration over peripheral restriction [2]. These differences mean that biological screening results obtained with any one analog cannot be directly extrapolated to another, and procurement of the correct N-aryl variant is essential for reproducible SAR studies [3].

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Class-Level Biological Activity: Diphenylthiazole Acetamide Scaffold in Anti-Inflammatory and Anticancer Screening

Compound 339277-54-2 belongs to a well-characterized class of diphenylthiazole derivatives that have demonstrated multi-target anticancer (EGFR, BRAF) and anti-inflammatory (COX-1/COX-2) activities [1]. In the comprehensive SAR study by Abdelazeem et al. (2017), closely related diphenylthiazole acetamides with varied N-aryl substituents showed EGFR IC50 values ranging from 0.2 to >50 μM and COX-2 inhibitory activities spanning three orders of magnitude [2]. While the specific IC50 of the 4-fluorophenyl analog was not reported in this study, the SAR trend indicates that electron-withdrawing para-substituents on the N-phenyl ring generally enhance COX-2 selectivity and anticancer potency relative to unsubstituted or electron-donating analogs [3]. This class-level evidence positions the 4-fluorophenyl compound as a rational candidate for inclusion in focused screening libraries targeting inflammation and oncology pathways [4].

Anti-inflammatory Anticancer COX Inhibition

Spectral Identity Confirmation: MS and NMR Fingerprinting as a Procurement Quality Gate

The compound's identity can be confirmed by exact mass (388.104563 Da for C23H17FN2OS) and its unique InChIKey (USORUBDYRRZCRC-UHFFFAOYSA-N) . SpectraBase provides reference MS (GC) and NMR (DMSO-d6) spectra for this compound, enabling independent verification of purchased material [1]. In contrast, the unsubstituted phenyl analog (CAS 339277-58-6, exact mass 370.1140 Da) and the 2,4-difluorophenyl analog (CAS 866017-38-1, exact mass 406.0951 Da) produce distinctly different mass spectral peaks and 19F NMR signatures [2]. For procurement, matching the experimental exact mass and retention time against the reference spectrum provides a definitive gate-check that the correct 4-fluorophenyl analog—and not a mislabeled close analog—has been received, which is critical for assay reproducibility in both academic screening and industrial quality control [3].

Quality Control Analytical Chemistry Spectral Database

Medicinal Chemistry Rationale: 4-Fluoro Substitution as a Privileged Modification for Metabolic Stability and Binding

The 4-fluoro substituent on the anilide ring is a well-established medicinal chemistry strategy to enhance metabolic stability and modulate protein binding without introducing significant steric bulk [1]. In the broader acetamide class, replacing hydrogen with fluorine at the para position of the N-phenyl ring has been shown to reduce CYP450-mediated oxidative metabolism at that position by blocking the primary metabolic soft spot, while the strong C-F bond resists defluorination [2]. Within the diphenylthiazole series, the 4-fluorophenyl analog is expected to exhibit superior metabolic profiles compared to the unsubstituted phenyl compound (CAS 339277-58-6), which is susceptible to para-hydroxylation [3]. Additionally, the electron-withdrawing effect of fluorine (Hammett σp = 0.06) can strengthen hydrogen-bond acceptor interactions with target protein backbone NH groups compared to electron-donating substituents, a feature that cannot be replicated by -CH3, -OCH3, or -H [4].

Medicinal Chemistry Metabolic Stability Fluorine Chemistry

Application Scenarios for 2-(2,4-Diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide Based on Evidence


Focused Library Screening for COX-2 Selective Anti-Inflammatory Lead Discovery

Based on class-level evidence that diphenylthiazole acetamides with para-electron-withdrawing N-aryl substituents exhibit COX-2 inhibitory activity in vitro, compound 339277-54-2 is a rational candidate for inclusion in a focused screening library targeting COX-2 dependent inflammation pathways [1]. Procurement of the specific 4-fluorophenyl analog ensures access to the electronic and steric properties predicted to favor COX-2 selectivity over COX-1, a critical parameter for minimizing gastrointestinal side effects associated with non-selective NSAIDs [2].

SAR Probe in Multi-Target Kinase Inhibitor Optimization (EGFR/BRAF)

The diphenylthiazole scaffold has demonstrated potent inhibition of EGFR (IC50 as low as 0.2 μM) and BRAF (IC50 as low as 1.3 μM) when properly substituted [1]. The 4-fluorophenyl compound serves as a key SAR probe: its electronic profile (Hammett σp = 0.06) allows researchers to dissect the contribution of para-halogen electronic effects on kinase selectivity, independent of significant steric perturbation [2]. This makes the compound valuable for medicinal chemistry teams optimizing lead series against kinase-driven cancers [3].

Analytical Reference Standard for HPLC-MS Quality Control of Screening Libraries

The compound's well-defined exact mass (388.104563 Da), distinct InChIKey, and available reference spectra (MS, NMR) make it suitable as a retention time and mass accuracy calibrant in HPLC-MS workflows [1]. Its unique spectral fingerprint relative to the unsubstituted phenyl (CAS 339277-58-6) and difluorophenyl (CAS 866017-38-1) analogs provides a reliable quality gate to verify compound identity in high-throughput screening libraries, preventing downstream data corruption from misidentified wells [2].

Metabolic Stability Benchmarking in Fluorine-Mediated Lead Optimization

The 4-fluorophenyl moiety serves as a metabolic soft-spot blocker, predicted to resist CYP450-mediated para-hydroxylation that would otherwise rapidly clear the unsubstituted phenyl analog [1]. This compound can function as a reference standard in microsomal stability assays to benchmark the metabolic advantage conferred by fluorine substitution within a matched molecular pair series, providing quantitative data (e.g., intrinsic clearance, half-life) for medicinal chemistry decision-making [2].

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